Acetic acid--3,7,7-trimethyloct-4-en-1-ol (1/1)
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Overview
Description
Acetic acid–3,7,7-trimethyloct-4-en-1-ol (1/1) is a chemical compound with the molecular formula C13H26O3. It is known for its unique structure, which combines acetic acid with a branched-chain alcohol. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3,7,7-trimethyloct-4-en-1-ol typically involves the esterification of 3,7,7-trimethyloct-4-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid–3,7,7-trimethyloct-4-en-1-ol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3,7,7-trimethyloct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid–3,7,7-trimethyloct-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid–3,7,7-trimethyloct-4-en-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–hex-4-en-1-ol (1/1): Similar structure but with a different carbon chain length.
Acetic acid–3,3,7-trimethyloct-4-en-1-ol: Similar structure with a different branching pattern.
Uniqueness
Acetic acid–3,7,7-trimethyloct-4-en-1-ol stands out due to its specific branching and the presence of both an ester and an alcohol group. This unique combination of functional groups makes it versatile for various chemical reactions and applications.
Properties
CAS No. |
176550-36-0 |
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Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
acetic acid;3,7,7-trimethyloct-4-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-10(7-9-12)6-5-8-11(2,3)4;1-2(3)4/h5-6,10,12H,7-9H2,1-4H3;1H3,(H,3,4) |
InChI Key |
GCSMWAZFFSXSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C=CCC(C)(C)C.CC(=O)O |
Origin of Product |
United States |
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